molecular formula C11H11BrO2 B6159965 1-(3-bromo-4-methylphenyl)cyclopropane-1-carboxylic acid CAS No. 1314661-28-3

1-(3-bromo-4-methylphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B6159965
CAS No.: 1314661-28-3
M. Wt: 255.11 g/mol
InChI Key: OKTGSTQCEKHALZ-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-methylphenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C11H11BrO2. It is characterized by a cyclopropane ring attached to a carboxylic acid group and a brominated methylphenyl group. This compound is typically a colorless or slightly yellow crystalline solid and is soluble in common organic solvents such as ethanol, methanol, and dichloromethane .

Preparation Methods

The synthesis of 1-(3-bromo-4-methylphenyl)cyclopropane-1-carboxylic acid can be achieved through various chemical reactions. One common method involves the reaction of brominated phenylcyclopropane with methylbenzoic acid under specific conditions. The detailed synthetic routes and reaction conditions are often proprietary and not publicly disclosed . Industrial production methods may involve large-scale chemical reactions with optimized conditions for yield and purity.

Chemical Reactions Analysis

1-(3-Bromo-4-methylphenyl)cyclopropane-1-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the brominated group to other functional groups such as hydrogen or alkyl groups.

    Substitution: The bromine atom in the compound can be substituted with other atoms or groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Bromo-4-methylphenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(3-bromo-4-methylphenyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The brominated phenyl group can participate in binding interactions, while the cyclopropane ring and carboxylic acid group contribute to the compound’s overall reactivity and stability. Specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

1-(3-Bromo-4-methylphenyl)cyclopropane-1-carboxylic acid can be compared with similar compounds such as:

Properties

CAS No.

1314661-28-3

Molecular Formula

C11H11BrO2

Molecular Weight

255.11 g/mol

IUPAC Name

1-(3-bromo-4-methylphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H11BrO2/c1-7-2-3-8(6-9(7)12)11(4-5-11)10(13)14/h2-3,6H,4-5H2,1H3,(H,13,14)

InChI Key

OKTGSTQCEKHALZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2(CC2)C(=O)O)Br

Purity

95

Origin of Product

United States

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